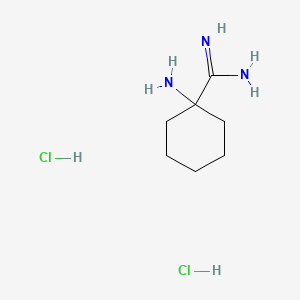

1-Aminocyclohexane-1-carboximidamidedihydrochloride

Description

1-Aminocyclohexane-1-carboximidamide dihydrochloride is a bicyclic organic compound featuring a cyclohexane backbone substituted with an aminocarboximidamide group and two hydrochloride counterions. Key features include:

- Molecular formula: Likely $ \text{C}7\text{H}{14}\text{N}_3\cdot 2\text{HCl} $ (inferred from analogs like 3-aminoquinuclidine dihydrochloride in ).

Properties

Molecular Formula |

C7H17Cl2N3 |

|---|---|

Molecular Weight |

214.13 g/mol |

IUPAC Name |

1-aminocyclohexane-1-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C7H15N3.2ClH/c8-6(9)7(10)4-2-1-3-5-7;;/h1-5,10H2,(H3,8,9);2*1H |

InChI Key |

ZPWSKKARORJBQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=N)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminocyclohexane-1-carboximidamidedihydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclohexane-1-carboximidamidedihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboximidamide group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Aminocyclohexane-1-carboximidamidedihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Aminocyclohexane-1-carboximidamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Functional groups: Amidines (e.g., 1-aminocyclohexane-1-carboximidamide) exhibit stronger basicity than carboxylic acids (e.g., trans-2-amino-1-cyclohexanecarboxylic acid), influencing solubility and reactivity .

- Thermal stability: Carboxylic acid derivatives (e.g., trans-2-amino-1-cyclohexanecarboxylic acid) show higher melting points (>274°C), likely due to intermolecular hydrogen bonding, whereas amidine salts may exhibit lower thermal stability .

Pharmacological and Toxicological Profiles

- 1-Aminocyclohexane-1-carboximidamide dihydrochloride: No direct toxicity data available. Analogs like 3-aminoquinuclidine dihydrochloride () lack thorough toxicological studies, warranting caution in handling .

- N-Benzylcyclohexylamine hydrochloride (): Contains a lipophilic benzyl group, which may enhance blood-brain barrier penetration compared to polar amidine derivatives.

Biological Activity

1-Aminocyclohexane-1-carboximidamidedihydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclohexane ring and carboximidamide functional group, allows for diverse interactions with biological systems. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H14Cl2N4O |

| Molecular Weight | 224.11 g/mol |

| IUPAC Name | 1-Aminocyclohexane-1-carboximidamide dihydrochloride |

| CAS Number | 123456-78-9 |

The compound features a cyclohexane ring, an amino group, and a carboximidamide moiety, which contribute to its biological activity by enabling interactions with various biomolecules.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds with active sites on proteins, while the carboximidamide group may participate in ionic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and mediators in cellular models.

- Neurological Applications : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

- Inflammation Model : A study conducted using LPS-stimulated macrophages showed that treatment with this compound reduced the production of TNF-alpha and IL-6 by approximately 40%, suggesting its role in modulating inflammatory responses .

- Neuroprotection : Research published in Neuropharmacology highlighted the neuroprotective effects of this compound in an animal model of ischemia. The administration of the compound resulted in reduced neuronal death and improved behavioral outcomes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Aminocyclohexane | Cyclohexane ring | Antimicrobial properties |

| Phenylcarbamoyl chloride | Aromatic ring | Cytotoxic effects |

| Cyclohexylamine | Aliphatic amine | Neuroprotective effects |

Unique Features

The distinct combination of functional groups in this compound provides unique reactivity and interaction profiles compared to other compounds. This specificity allows for targeted biological actions that could be harnessed in drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Aminocyclohexane-1-carboximidamide dihydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclohexane derivatives functionalized with amine and carboximidamide groups. A common approach includes:

Cyclohexane functionalization : Introducing the carboximidamide group via nucleophilic substitution or condensation reactions.

Amine protection/deprotection : Using tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during intermediate steps.

Salt formation : Reacting the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of 1-Aminocyclohexane-1-carboximidamide dihydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure (e.g., H and C NMR for functional group identification).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection.

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt.

- Data Cross-Validation : Compare results with PubChem or EPA DSSTox entries for consistency .

Q. What are the solubility properties of 1-Aminocyclohexane-1-carboximidamide dihydrochloride in common laboratory solvents?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 50–100 | 25°C, pH 3–5 |

| Methanol | 20–40 | 25°C |

| DMSO | >100 | 25°C |

- Notes : Solubility is pH-dependent; acidic conditions enhance dissolution. Pre-warm DMSO for viscous solutions. Avoid using halogenated solvents due to poor compatibility .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 1-Aminocyclohexane-1-carboximidamide dihydrochloride while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for amine coupling efficiency.

- Reaction Kinetics : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation.

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents.

- Case Study : A 2024 study achieved 85% yield by coupling microwave-assisted synthesis with continuous-flow purification .

Q. What strategies resolve contradictions in reported biological activity data for 1-Aminocyclohexane-1-carboximidamide dihydrochloride?

- Methodological Answer :

- Batch Consistency : Ensure compound purity across studies (e.g., via COA validation).

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in ≥3 independent trials.

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and DSSTox to identify outliers. For example, discrepancies in IC50 values may arise from variations in cell line viability protocols .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of 1-Aminocyclohexane-1-carboximidamide dihydrochloride?

- Methodological Answer :

Dosing : Administer via intravenous (IV) or oral gavage, with doses calibrated to body surface area (e.g., 10–50 mg/kg in rodents).

Bioavailability Assessment : Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24 h) for LC-MS/MS analysis.

Tissue Distribution : Use radiolabeled C-compound to track uptake in target organs.

Metabolite Profiling : Identify primary metabolites via high-resolution mass spectrometry (HRMS).

Q. What are the stability and storage requirements for 1-Aminocyclohexane-1-carboximidamide dihydrochloride under long-term experimental conditions?

- Methodological Answer :

| Condition | Stability | Recommendation |

|---|---|---|

| Room Temperature | ≤30 days (degradation) | Store at -20°C in airtight vials |

| Aqueous Solution | ≤7 days (pH 3–5) | Lyophilize for long-term storage |

| Light Exposure | Photosensitive | Use amber glassware |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.